Cas no 110698-30-1 (Benzoic acid, 3-(pentyloxy)-)

Benzoic acid, 3-(pentyloxy)-, is a substituted benzoic acid derivative featuring a pentyloxy group at the 3-position. This structural modification enhances its solubility in organic solvents while retaining the reactivity characteristic of benzoic acid derivatives. The compound is of interest in synthetic chemistry as an intermediate for the preparation of more complex molecules, particularly in pharmaceuticals and agrochemicals. Its ether linkage provides stability under mild conditions, making it suitable for further functionalization. The pentyloxy side chain may also influence lipophilicity, potentially improving bioavailability in certain applications. Care should be taken during handling due to the carboxylic acid functionality.
Benzoic acid, 3-(pentyloxy)- structure
Benzoic acid, 3-(pentyloxy)- structure
Product Name:Benzoic acid, 3-(pentyloxy)-
CAS No:110698-30-1
MF:C12H16O3
MW:208.253643989563
CID:1194881
PubChem ID:13997673
Update Time:2025-06-07

Benzoic acid, 3-(pentyloxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3-(pentyloxy)-
    • m-pentyloxybenzoic acid
    • 3-(n-Pentyloxy)benzoic acid
    • SCHEMBL2455314
    • DB-105131
    • VPZYUWQXSZTNSK-UHFFFAOYSA-N
    • CS-0209387
    • 110698-30-1
    • BS-30089
    • 3-amyloxybenzoic acid
    • 3-pentoxybenzoic acid
    • 3-(Pentyloxy)benzoic acid
    • 3-(Pentyloxy)benzoicacid
    • AKOS000199276
    • Inchi: 1S/C12H16O3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9H,2-4,8H2,1H3,(H,13,14)
    • InChI Key: VPZYUWQXSZTNSK-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C(=O)O)C=1)CCCCC

Computed Properties

  • Exact Mass: 208.10998
  • Monoisotopic Mass: 208.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53

Benzoic acid, 3-(pentyloxy)- Pricemore >>

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